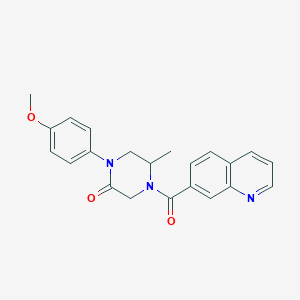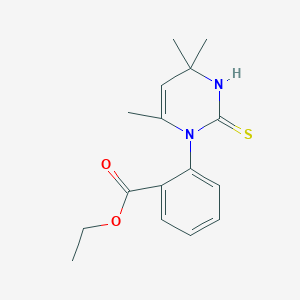
1-(4-methoxyphenyl)-5-methyl-4-(7-quinolinylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with basic building blocks like methoxyphenyl and quinolinyl derivatives. For instance, compounds similar to the target molecule have been synthesized through reactions involving piperazine rings and quinoline derivatives, indicating the potential routes that could be adapted for the synthesis of the target molecule. The synthesis of "1-(4-methoxyphenyl)-5-methyl-4-(7-quinolinylcarbonyl)-2-piperazinone" would likely involve the formation of the piperazinone core, followed by successive additions of the methoxyphenyl and quinolinylcarbonyl groups through coupling reactions (Sharma et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-methoxyphenyl)-5-methyl-4-(7-quinolinylcarbonyl)-2-piperazinone" features a piperazine ring that adopts a chair conformation, with various substituents attached to this core structure. The quinoline and methoxyphenyl groups are key structural components that influence the overall molecular geometry and the dihedral angles between different rings in the molecule. These structural aspects are crucial for understanding the molecular interactions and reactivity of the compound (Sharma et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(quinoline-7-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-13-25(18-7-9-19(28-2)10-8-18)21(26)14-24(15)22(27)17-6-5-16-4-3-11-23-20(16)12-17/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSRZPEACTHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=C(C=CC=N3)C=C2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-methyl-4-(7-quinolinylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-tert-butylbenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5528397.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)

![2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5528424.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B5528433.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528439.png)
![N-(2-methoxyethyl)-6-methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5528446.png)

![(1S*,5R*)-3-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5528452.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5528459.png)

